molecular formula C16H17N5O B454247 N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide

N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide

Cat. No.: B454247
M. Wt: 295.34g/mol
InChI Key: NMZWKMMFPQEHBT-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide typically involves the condensation reaction between 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and 1H-indole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The molecular pathways involved can include signal transduction pathways, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(1-pyridyl)methylidene]-1,3-propanediamine

Uniqueness

N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide is unique due to its specific structural features, such as the presence of both pyrazole and indole moieties. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other Schiff bases .

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34g/mol

IUPAC Name

N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-1H-indole-3-carboxamide

InChI

InChI=1S/C16H17N5O/c1-3-21-10-12(11(2)20-21)8-18-19-16(22)14-9-17-15-7-5-4-6-13(14)15/h4-10,17H,3H2,1-2H3,(H,19,22)/b18-8+

InChI Key

NMZWKMMFPQEHBT-QGMBQPNBSA-N

SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)C2=CNC3=CC=CC=C32

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N/NC(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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